Carvacrol-b-D-glucuronide

Pharmacokinetics Bioavailability Comparative Metabolism

As the primary circulating metabolite of carvacrol, Carvacrol-β-D-glucuronide is the only scientifically valid analytical standard for quantifying systemic exposure to carvacrol. It is critical for LC-MS/MS method validation where free carvacrol is undetectable in plasma, and for UGT1A9-specific enzyme inhibition profiling. Order this high-purity reference material to ensure regulatory-compliant and reproducible toxicokinetic data for herbal supplement, occupational health, or drug interaction research.

Molecular Formula C16H22O7
Molecular Weight 326.34 g/mol
Cat. No. B13433901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarvacrol-b-D-glucuronide
Molecular FormulaC16H22O7
Molecular Weight326.34 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(C)C)OC2C(C(C(C(O2)C(=O)O)O)O)O
InChIInChI=1S/C16H22O7/c1-7(2)9-5-4-8(3)10(6-9)22-16-13(19)11(17)12(18)14(23-16)15(20)21/h4-7,11-14,16-19H,1-3H3,(H,20,21)/t11?,12-,13+,14-,16+/m0/s1
InChIKeyTZRSIUKJGIWYEN-ZXLQMTARSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carvacrol-β-D-glucuronide: A Key Phase II Metabolite for Pharmacokinetic and Exposure Assessment Studies


Carvacrol-β-D-glucuronide is a mono-glucuronide phase II conjugate of carvacrol, a monoterpenic phenol found in oregano and thyme essential oils [1]. This metabolite is formed endogenously via UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A9 in the liver and UGT1A7 in the intestines, as a detoxification pathway to enhance the hydrophilicity and renal elimination of carvacrol [1]. As the predominant circulating metabolite in plasma following carvacrol administration, it serves as a critical biomarker for absorption and systemic exposure, distinguishing it from the parent aglycone which remains at extremely low systemic concentrations [2].

Why Carvacrol Cannot Substitute for Carvacrol-β-D-glucuronide in Analytical and Pharmacokinetic Studies


Generic substitution with the parent compound carvacrol is not scientifically valid for applications requiring the glucuronide conjugate. The glucuronidation of carvacrol dramatically alters its physicochemical properties, increasing aqueous solubility and preventing passive membrane permeation, which fundamentally changes its distribution profile compared to the lipophilic aglycone [1]. Critically, in vivo studies demonstrate that free carvacrol is present in only 'extremely low concentrations' in blood plasma, while the glucuronide (along with sulfate) constitutes the majority of systemic exposure [2]. Therefore, using carvacrol as a surrogate for its glucuronide in assays quantifying systemic bioavailability, metabolite identification, or renal elimination will yield erroneous results that do not reflect actual physiological exposure.

Quantitative Differentiation of Carvacrol-β-D-glucuronide Against its Aglycone and Co-Metabolite


Superior Systemic Exposure of Carvacrol-β-D-glucuronide Versus Free Carvacrol in Broiler Chickens

A direct in vivo pharmacokinetic comparison in broiler chickens shows that Carvacrol-β-D-glucuronide is the dominant plasma analyte, whereas free carvacrol is nearly undetectable systemically [1]. The study reported 'extremely low concentrations of free carvacrol' in blood plasma with 'larger amounts of carvacrol metabolites: carvacrol glucuronide and sulphate' [1]. This establishes the glucuronide as the essential biomarker for systemic exposure, not the aglycone.

Pharmacokinetics Bioavailability Comparative Metabolism

Enzymatic Specificity: UGT1A9 and UGT1A7 as the Primary Isoforms for Carvacrol Glucuronidation

Unlike typical phase II metabolism which may be redundant, carvacrol glucuronidation demonstrates clear isoform specificity. A recombinant UGT panel study identified UGT1A9 as the major hepatic isoform and UGT1A7 as the major intestinal isoform responsible for Carvacrol-β-D-glucuronide formation [1]. This provides a defined enzymatic fingerprint that is not necessarily shared by structurally similar compounds like thymol, implying that UGT polymorphism or drug-drug interactions at UGT1A9 could selectively impact carvacrol clearance.

Drug Metabolism Enzyme Kinetics Isoform Specificity

Aqueous Solubility Advantage of Carvacrol-β-D-glucuronide Over Parent Carvacrol

The conjugation of glucuronic acid to carvacrol introduces a charged carboxylate moiety and multiple hydroxyl groups, substantially increasing aqueous solubility compared to the parent compound, carvacrol, which is a hydrophobic monoterpene phenol [1]. While carvacrol exhibits poor solubility in aqueous media (limited to organic solvents), its glucuronide is processed for efficient renal elimination, indicating high water solubility. This physicochemical distinction is a class-level characteristic of glucuronide metabolites, which are designed by phase II metabolism to be more polar and excretable than their parent compounds.

Physicochemical Analysis Solubility Formulation

Microbial Deconjugation Potential: A Pro-Moiety Strategy Not Found in Free Carvacrol

In vivo studies indicate that carvacrol formulated to reach the lower gastrointestinal tract is found concentrated in the caeca and large intestine, with its metabolites, including the glucuronide, detected in droppings [1]. This supports the concept that Carvacrol-β-D-glucuronide can act as a pro-moiety, undergoing enterohepatic recirculation or microbial deconjugation to release active carvacrol locally. This is a clear functional differentiation from the free aglycone, which would be passively absorbed in the upper GI tract. While thymol shares similar metabolism, the data provides a direct pathway for targeted gut delivery using the carvacrol-glucuronide axis.

Prodrug Strategy Microbiome Metabolism Gut-Directed Delivery

Optimal Scientific and Industrial Use Cases for Carvacrol-β-D-glucuronide


Bioanalytical Quantification of Systemic Carvacrol Exposure in Pharmacokinetic Studies

Due to the extremely low concentrations of free carvacrol in plasma [1], Carvacrol-β-D-glucuronide is the required analytical standard for developing and validating LC-MS/MS methods to accurately quantify systemic exposure to carvacrol from dietary or therapeutic sources. Its use as a reference material ensures that the major circulating metabolite is directly measured, providing a more reliable assessment of bioavailability than indirect enzymatic deconjugation of total carvacrol.

In Vitro Drug-Drug Interaction (DDI) Screening for UGT1A9 Inhibition

With UGT1A9 identified as the primary hepatic isoform for its formation [2], Carvacrol-β-D-glucuronide serves as a pathway-specific probe substrate. Research laboratories can utilize this compound to assess the inhibitory potential of new chemical entities on UGT1A9-mediated glucuronidation, using carvacrol as the substrate and monitoring the formation of the glucuronide, thereby predicting potential herb-drug or drug-drug interactions involving this major detoxification pathway.

Development of Gut-Targeted Carvacrol Delivery Systems for Food Animal Production

Evidence that carvacrol administered in a delayed-release galenic form achieves high local concentrations in the caeca, with a corresponding reduction in pathogens like Campylobacter jejuni [1], positions Carvacrol-β-D-glucuronide as a key biomarker for product development. Industrial R&D teams can use the glucuronide standard to monitor successful delivery and release kinetics of new carvacrol-based feed additives designed to bypass absorption and concentrate in the lower GI tract.

Biomonitoring and Exposure Assessment in Worker Safety Studies

As the primary urinary metabolite of carvacrol, a compound widely used in the food, spice, and pharmaceutical industries [2], Carvacrol-β-D-glucuronide is the target analyte for human biomonitoring studies. Occupational health researchers can use this standard to quantify internal exposure to carvacrol through volatile essential oils, providing essential data for safety assessments and regulatory compliance.

Quote Request

Request a Quote for Carvacrol-b-D-glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.